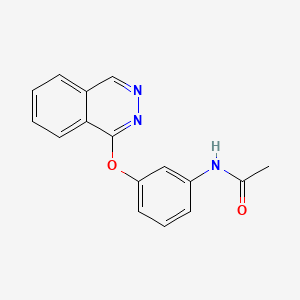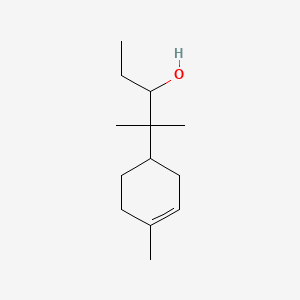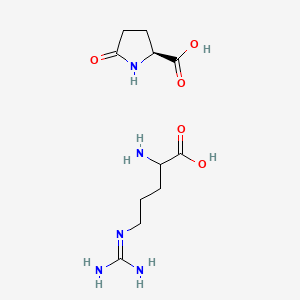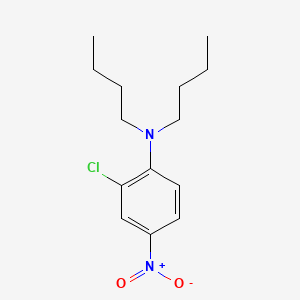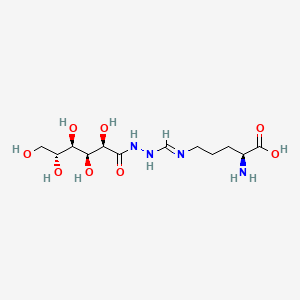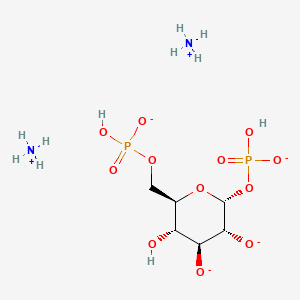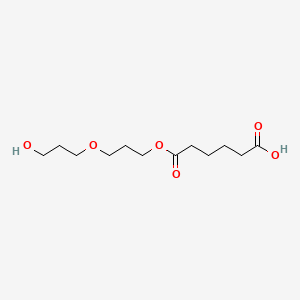
Hexanedioic acid, ester with oxybis(propanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, ester with oxybis(propanol) is a chemical compound with the molecular formula C12H22O6. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as an intermediate in the synthesis of other chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexanedioic acid, ester with oxybis(propanol) can be synthesized through the esterification of hexanedioic acid with oxybis(propanol). The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of hexanedioic acid, ester with oxybis(propanol) involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the ester product from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid, ester with oxybis(propanol) undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, ester with oxybis(propanol) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of plasticizers, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which hexanedioic acid, ester with oxybis(propanol) exerts its effects depends on the specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes and other molecular targets, influencing metabolic pathways and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Hexanedioic acid, ester with oxybis(propanol) can be compared with other similar compounds, such as:
Hexanedioic acid, ester with ethylene glycol: Similar esterification product but with different physical and chemical properties.
Hexanedioic acid, ester with butanediol: Another ester with distinct applications and reactivity.
Hexanedioic acid, ester with glycerol: A more complex ester with additional hydroxyl groups, leading to different uses and characteristics.
These comparisons highlight the unique properties and applications of hexanedioic acid, ester with oxybis(propanol), making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
94581-25-6 |
|---|---|
Molekularformel |
C12H22O6 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
6-[3-(3-hydroxypropoxy)propoxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C12H22O6/c13-7-3-8-17-9-4-10-18-12(16)6-2-1-5-11(14)15/h13H,1-10H2,(H,14,15) |
InChI-Schlüssel |
NAYWCNXJZNEARQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)OCCCOCCCO)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



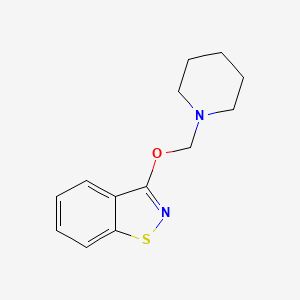


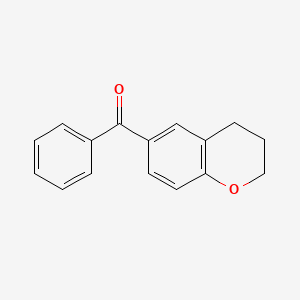
![Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672138.png)
